molecular formula C6H6OS B494441 4-Methylthiophene-3-carbaldehyde CAS No. 765-77-5

4-Methylthiophene-3-carbaldehyde

Cat. No. B494441
CAS RN: 765-77-5
M. Wt: 126.18g/mol
InChI Key: LFXBQQUFGBBKJY-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 g/mol . It is also known by its IUPAC name, 4-methyl-3-thiophenecarbaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-3-carbaldehyde consists of a five-membered thiophene ring with a methyl group attached to the 4th carbon and a carbaldehyde group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylthiophene-3-carbaldehyde are not available, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

4-Methylthiophene-3-carbaldehyde has a molecular weight of 126.18 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 126.01393598 g/mol . The topological polar surface area of the compound is 45.3 Ų .

Scientific Research Applications

Medicinal Chemistry Anti-inflammatory Applications

Thiophene derivatives like “4-Methylthiophene-3-carbaldehyde” are often explored for their potential as biologically active compounds. They can serve as key frameworks in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), similar to how suprofen utilizes a 2-substituted thiophene framework .

Anesthetic Agents Dental Applications

Compounds with a thiophene ring, such as articaine which is a 2,3,4-trisubstituent thiophene, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. The structural similarity suggests that “4-Methylthiophene-3-carbaldehyde” could be investigated for similar applications .

Organic Synthesis Building Blocks for Complex Molecules

Thiophene derivatives are valuable intermediates in organic synthesis. They can be used in chemo- and regioselective reactions to create complex molecules with specific properties, which could include pharmaceuticals or materials for organic electronics .

Organic Electronics Electron-Withdrawing Building Blocks

The thiophene unit is an attractive electron-withdrawing building block in organic electronics. Derivatives bearing functional groups like carboxyl have been widely used in the development of donor and acceptor materials, indicating potential applications for “4-Methylthiophene-3-carbaldehyde” in this field .

Safety and Hazards

4-Methylthiophene-3-carbaldehyde is classified as a hazardous substance. It is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-methylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXBQQUFGBBKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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